4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a morpholine ring, a benzyl group, and a trifluoroethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine ring One common method involves the reaction of morpholine with benzyl chloride to introduce the benzyl groupThe final step involves the formation of the carboxamide group through the reaction with an appropriate carboxylic acid derivative under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., benzyl chloride) and amines (e.g., 2,2,2-trifluoroethylamine) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
- 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
- 4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Uniqueness
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The presence of the trifluoroethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2,2,2-trifluoroethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)9-18-13(21)11-7-22-8-12(20)19(11)6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRSESMPFFMNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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